molecular formula C12H15ClN2O2 B2727411 3-chloro-N-cyano-4-methoxy-N-(3-methoxypropyl)aniline CAS No. 1797892-90-0

3-chloro-N-cyano-4-methoxy-N-(3-methoxypropyl)aniline

Cat. No.: B2727411
CAS No.: 1797892-90-0
M. Wt: 254.71
InChI Key: ALIWGDPNCWYLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-cyano-4-methoxy-N-(3-methoxypropyl)aniline is an organic compound with a complex structure that includes a chloro group, a cyano group, and methoxy groups attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyano-4-methoxy-N-(3-methoxypropyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-chloro-4-methoxyaniline, followed by reduction to form the corresponding amine. This intermediate is then subjected to a cyanation reaction to introduce the cyano group. The final step involves the alkylation of the amine with 3-methoxypropyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyano-4-methoxy-N-(3-methoxypropyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

3-chloro-N-cyano-4-methoxy-N-(3-methoxypropyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

    Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyano-4-methoxy-N-(3-methoxypropyl)aniline involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chloro group can participate in halogen bonding, further stabilizing interactions with target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxyaniline: Lacks the cyano and 3-methoxypropyl groups, making it less versatile in chemical reactions.

    3-chloro-N-cyanoaniline: Lacks the methoxy groups, which can affect its solubility and reactivity.

    4-methoxy-N-(3-methoxypropyl)aniline: Lacks the chloro and cyano groups, reducing its potential for electrophilic reactions.

Uniqueness

3-chloro-N-cyano-4-methoxy-N-(3-methoxypropyl)aniline is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-chloro-4-methoxyphenyl)-(3-methoxypropyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-16-7-3-6-15(9-14)10-4-5-12(17-2)11(13)8-10/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIWGDPNCWYLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN(C#N)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.